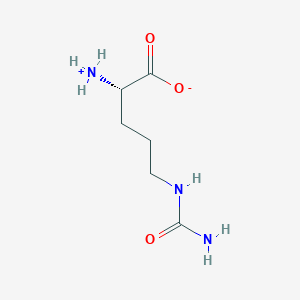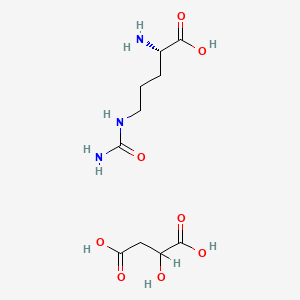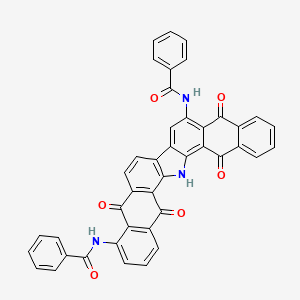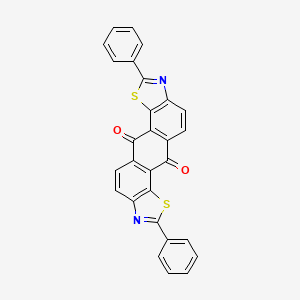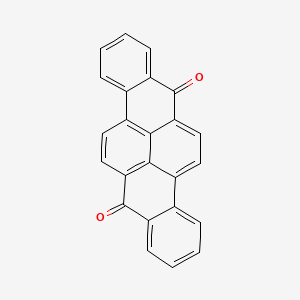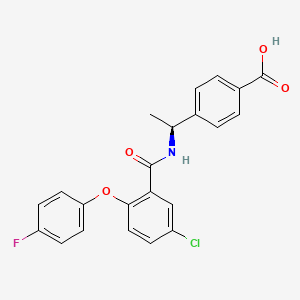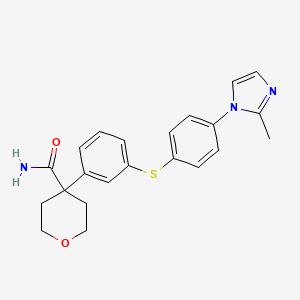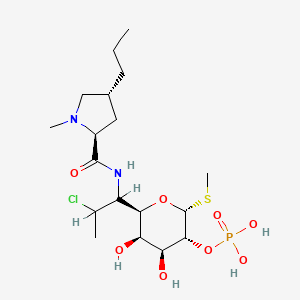
克林霉素磷酸盐
描述
Clindamycin phosphate is a water-soluble ester of clindamycin, a semi-synthetic derivative of lincomycin. It is primarily used as an antibiotic to treat a variety of bacterial infections. Clindamycin phosphate is often preferred for its ability to be rapidly converted to active clindamycin in the body, making it effective against anaerobic bacteria and certain protozoans .
科学研究应用
Clindamycin phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of ester hydrolysis and phosphorylation reactions.
Biology: Clindamycin phosphate is employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: It is extensively used in clinical studies for the treatment of bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and anaerobic bacteria.
Industry: The compound is used in the formulation of topical gels and creams for the treatment of acne and other skin infections
作用机制
Target of Action
Clindamycin phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and the elongation of the peptide chain .
Mode of Action
Clindamycin phosphate interacts with its target by binding to the 50S ribosomal subunit . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which is essential for the formation of peptide bonds and the elongation of the peptide chain . As a result, clindamycin phosphate inhibits the early chain elongation process, effectively halting the synthesis of new proteins within the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by clindamycin phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, clindamycin phosphate disrupts the normal function of this pathway, leading to a decrease in the production of new proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins, ultimately inhibiting bacterial growth and proliferation .
Pharmacokinetics
Clindamycin phosphate exhibits rapid and extensive absorption from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . It is primarily metabolized in the liver and excreted via the bile duct and kidneys . The elimination half-life of clindamycin phosphate varies depending on the patient’s age and health status, ranging from approximately 2.5 hours in children to 4 hours in elderly patients .
Result of Action
The action of clindamycin phosphate leads to a disruption in bacterial protein synthesis, which in turn results in a decrease in the production of new proteins within the bacterial cell . This disruption can lead to changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms . As a result, clindamycin phosphate effectively inhibits bacterial growth and proliferation .
Action Environment
The action, efficacy, and stability of clindamycin phosphate can be influenced by various environmental factors. For example, the presence of certain solvents can lead to the formation of different solid-state forms of clindamycin phosphate, which can have different moisture stabilities . Additionally, the temperature and relative humidity can affect the thermal stability of clindamycin phosphate and its transformation between different forms .
生化分析
Biochemical Properties
Clindamycin phosphate is involved in biochemical reactions as it is rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis . This conversion allows clindamycin phosphate to interact with various enzymes and proteins, including those involved in bacterial protein synthesis. The nature of these interactions typically involves the binding of clindamycin to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of proteins .
Cellular Effects
Clindamycin phosphate affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to the death of the bacteria, thereby treating the infection .
Molecular Mechanism
The mechanism of action of Clindamycin phosphate involves its conversion to clindamycin, which then binds to the 50S subunit of the bacterial ribosome . This binding interaction inhibits the peptidyl transferase step of protein synthesis, preventing the addition of new amino acids to the growing peptide chain . This inhibition of protein synthesis can lead to changes in gene expression and cellular function .
Metabolic Pathways
Clindamycin phosphate is involved in metabolic pathways through its conversion to clindamycin by phosphatase ester hydrolysis This process involves enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: Clindamycin phosphate is synthesized through the phosphorylation of clindamycin. The process involves the reaction of clindamycin with phosphoric acid or its derivatives under controlled conditions. One common method includes dissolving clindamycin in pyridine and acetic acid, followed by the addition of zinc to facilitate the phosphorylation reaction .
Industrial Production Methods: In industrial settings, clindamycin phosphate is produced using large-scale chemical reactors. The process involves the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions: Clindamycin phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Clindamycin phosphate is hydrolyzed in vivo to release active clindamycin. This reaction is facilitated by phosphatase enzymes.
Oxidation: Clindamycin phosphate can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxide derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different derivatives.
Major Products: The primary product of hydrolysis is clindamycin, which retains the antibiotic properties of the parent compound. Oxidation and substitution reactions yield various derivatives that may have different pharmacological properties .
相似化合物的比较
Lincomycin: The parent compound from which clindamycin is derived. It has a similar mechanism of action but is less potent.
Clindamycin Hydrochloride: Another salt form of clindamycin, used primarily for oral administration.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but different mechanism of action.
Doxycycline: A tetracycline antibiotic with a similar spectrum of activity but different pharmacokinetic properties
Uniqueness: Clindamycin phosphate is unique due to its rapid conversion to active clindamycin in the body, making it highly effective for both systemic and topical applications. Its ability to penetrate tissues and its effectiveness against anaerobic bacteria and certain protozoans set it apart from other antibiotics .
属性
CAS 编号 |
24729-96-2 |
|---|---|
分子式 |
C18H34ClN2O8PS |
分子量 |
505.0 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10-,11+,12?,13-,14+,15-,16-,18-/m1/s1 |
InChI 键 |
UFUVLHLTWXBHGZ-KUWMELJBSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
手性 SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
外观 |
White to off-white solid powder. |
Key on ui other cas no. |
24729-96-2 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cleocin phosphate clindamycin phosphate clindamycin-2-phosphate Clindesse Clindets |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Clindamycin Phosphate?
A1: Clindamycin Phosphate is a prodrug that is hydrolyzed to its active form, Clindamycin, in the body. Clindamycin acts as a bacteriostatic antibiotic by binding to the 50S ribosomal subunit of susceptible bacteria. [, , , , ] This binding interferes with the process of peptide chain formation during protein synthesis, ultimately inhibiting bacterial growth. [, , , , ]
Q2: What are the downstream effects of Clindamycin Phosphate's interaction with its target?
A2: By inhibiting bacterial protein synthesis, Clindamycin Phosphate effectively halts bacterial growth and proliferation. [, , , , ] This bacteriostatic effect allows the body's immune system to clear the infection.
Q3: What is the molecular formula and weight of Clindamycin Phosphate?
A3: The molecular formula of Clindamycin Phosphate is C18H34ClN2O8PS. Its molecular weight is 499.96 g/mol. [, , , ]
Q4: Is there any spectroscopic data available for Clindamycin Phosphate?
A4: Yes, several studies mention using high-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , , , ] and mass spectrometry (MS) [, ] for identification and quantification of Clindamycin Phosphate and its related substances.
Q5: Does the type of container affect the stability of Clindamycin Phosphate solutions?
A6: Yes, one study found that while Clindamycin Phosphate remained stable for 30 days in AutoDose Infusion System bags at 4°C and 7 days at 23°C, the stability in plastic bags with Tobramycin Sulfate was limited to 14 days. [, ] This suggests the container material may play a role in long-term stability.
Q6: What strategies are employed to improve the stability of Clindamycin Phosphate formulations?
A6: Various approaches are used to enhance the stability and effectiveness of Clindamycin Phosphate formulations. These include:
- Liposomal Encapsulation: Encapsulating Clindamycin Phosphate within liposomes can improve its stability, enhance drug delivery to the target site, and potentially reduce side effects. []
- Addition of Antioxidants: The inclusion of antioxidants like sodium hydrogensulfite in freeze-dried powder formulations can help prevent degradation and improve stability. []
- Use of Specific Solvents: Propylene glycol and ethanol solutions have been shown to suppress the hydrolysis of Clindamycin Phosphate, improving the stability of injectable formulations. []
Q7: How is Clindamycin Phosphate absorbed and distributed in the body?
A8: Clindamycin Phosphate is well absorbed after oral and parenteral administration, but poorly absorbed after topical or intravaginal application. [, , , ] It is widely distributed throughout the body, including bone, bile, and tissues. [, , , ]
Q8: How is Clindamycin Phosphate metabolized and excreted?
A9: Clindamycin Phosphate is primarily metabolized in the liver to both active and inactive metabolites. It is mainly excreted in bile and feces, with a small amount excreted in urine. [, , , ]
Q9: What is the efficacy of Clindamycin Phosphate in treating acne vulgaris?
A10: Several studies demonstrate the efficacy of topical Clindamycin Phosphate, often in combination with Benzoyl Peroxide, for treating acne vulgaris. [, , , , , ] Significant reductions in inflammatory and non-inflammatory lesions were observed compared to placebo.
Q10: Are there studies on the efficacy of Clindamycin Phosphate in treating other conditions?
A11: Yes, research shows that Clindamycin Phosphate is effective in treating bacterial pneumonia in children, especially those allergic to beta-lactams. [] It is also used to treat acute pelvic inflammatory disease, with intravenous or sequential treatment proving effective. []
Q11: What are the known mechanisms of resistance to Clindamycin?
A12: Resistance to Clindamycin primarily arises from modifications of the bacterial ribosomal target site, enzymatic inactivation of the drug, or active efflux of the drug from the bacterial cell. This resistance can be linked to the overuse of antibiotics, leading to the selection and spread of resistant bacterial strains. [, , ]
Q12: What are the known toxicological effects of Clindamycin Phosphate?
A13: While generally well-tolerated, Clindamycin Phosphate can cause side effects like gastrointestinal disturbances, skin rash, and allergic reactions. [, , , , ] More serious, but rare, side effects include Clostridium difficile-associated diarrhea. [, ]
Q13: What drug delivery strategies are being explored for Clindamycin Phosphate?
A14: Liposomal formulations of Clindamycin Phosphate are being investigated for their potential to enhance drug delivery to specific target sites, such as within the skin for acne treatment or to infection sites. [, ] This targeted delivery approach aims to improve drug efficacy and potentially reduce systemic side effects.
Q14: What analytical methods are used to determine the concentration of Clindamycin Phosphate in various formulations?
A15: High-performance liquid chromatography (HPLC) is widely used to determine Clindamycin Phosphate concentration. [, , , , , , , ] This technique, often coupled with UV or MS detection, provides the sensitivity and selectivity needed to quantify Clindamycin Phosphate in the presence of other components.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


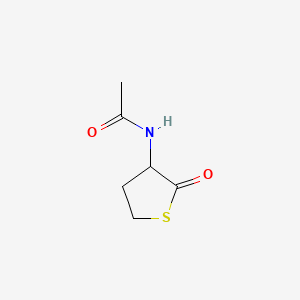
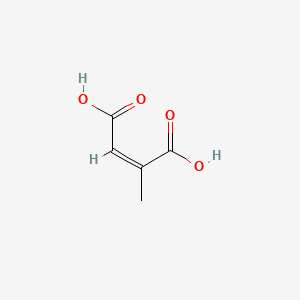
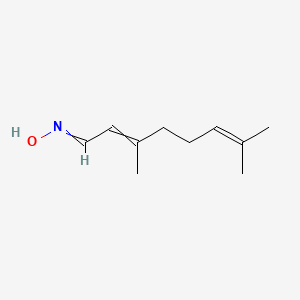
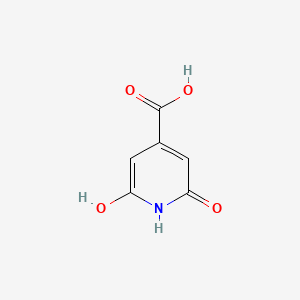
![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)
